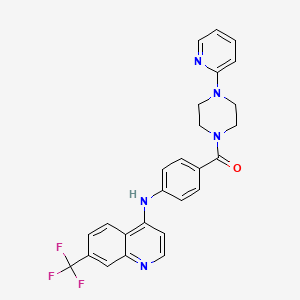
17-Keto Vecuronium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Keto Vecuronium Bromide is a derivative of Vecuronium Bromide, a non-depolarizing neuromuscular blocking agent used in anesthesia to induce skeletal muscle relaxation during surgical procedures. This compound is characterized by its molecular formula C32H53N2O3Br and a molecular weight of 593.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Keto Vecuronium Bromide involves the modification of Vecuronium Bromide. The process typically includes the oxidation of the 17-hydroxy group to a keto group. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective oxidation of the desired functional group .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
17-Keto Vecuronium Bromide undergoes several types of chemical reactions, including:
Oxidation: Conversion of the 17-hydroxy group to a keto group.
Reduction: Potential reduction of the keto group back to a hydroxy group under specific conditions.
Substitution: Possible substitution reactions at the piperidino or piperidinium moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions include the oxidized or reduced forms of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
17-Keto Vecuronium Bromide has several applications in scientific research:
Mechanism of Action
17-Keto Vecuronium Bromide exerts its effects by competitively binding to nicotinic cholinergic receptors at the motor end plate. This binding inhibits the action of acetylcholine, preventing depolarization and leading to muscle relaxation. The compound’s mechanism of action is similar to that of Vecuronium Bromide, with the added influence of the keto group on its binding affinity and duration of action .
Comparison with Similar Compounds
Similar Compounds
Vecuronium Bromide: The parent compound, used widely in anesthesia.
Rocuronium Bromide: A similar non-depolarizing neuromuscular blocking agent with a faster onset of action.
Pancuronium Bromide: Another related compound with a longer duration of action.
Uniqueness
17-Keto Vecuronium Bromide is unique due to the presence of the keto group at the 17th position, which influences its pharmacokinetic and pharmacodynamic properties. This modification can alter the compound’s binding affinity, onset, and duration of action compared to its parent compound and other similar agents .
Properties
Molecular Formula |
C32H53BrN2O3 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,31-,32-;/m0./s1 |
InChI Key |
NTJLDTOFIAZONV-IQHXKSSLSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5([C@H]3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-] |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




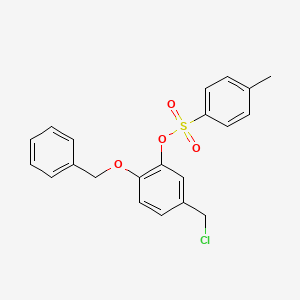
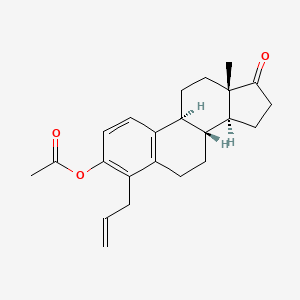
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13415378.png)
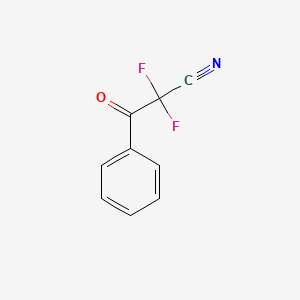
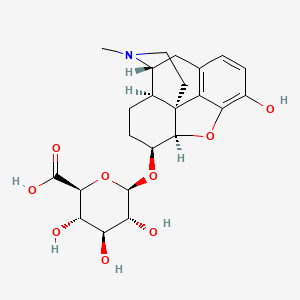
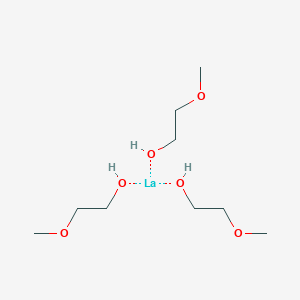
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
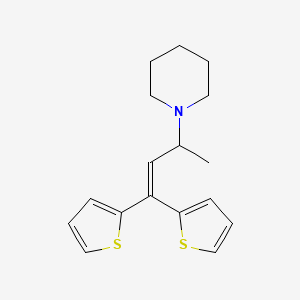
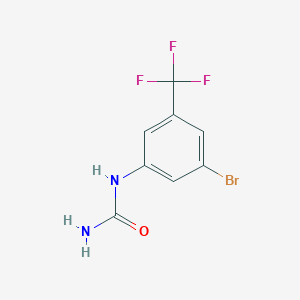
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)
